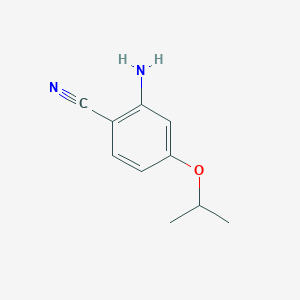![molecular formula C11H12N2OS B13072352 5-[3-(Propan-2-YL)-1H-pyrazol-1-YL]thiophene-2-carbaldehyde](/img/structure/B13072352.png)
5-[3-(Propan-2-YL)-1H-pyrazol-1-YL]thiophene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[3-(Propan-2-YL)-1H-pyrazol-1-YL]thiophene-2-carbaldehyde is a heterocyclic compound that integrates a thiophene ring with a pyrazole moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. The presence of both thiophene and pyrazole rings endows the molecule with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[3-(Propan-2-YL)-1H-pyrazol-1-YL]thiophene-2-carbaldehyde typically involves the condensation of a thiophene derivative with a pyrazole derivative. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . Another approach is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-[3-(Propan-2-YL)-1H-pyrazol-1-YL]thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Halogenation with bromine (Br2) in acetic acid or nitration with nitric acid (HNO3) in sulfuric acid (H2SO4).
Major Products:
Oxidation: 5-[3-(Propan-2-YL)-1H-pyrazol-1-YL]thiophene-2-carboxylic acid.
Reduction: 5-[3-(Propan-2-YL)-1H-pyrazol-1-YL]thiophene-2-methanol.
Substitution: 5-[3-(Propan-2-YL)-1H-pyrazol-1-YL]-2-bromothiophene or 5-[3-(Propan-2-YL)-1H-pyrazol-1-YL]-2-nitrothiophene.
Scientific Research Applications
Chemistry: In organic synthesis, 5-[3-(Propan-2-YL)-1H-pyrazol-1-YL]thiophene-2-carbaldehyde serves as a versatile intermediate for the construction of more complex heterocyclic systems. It is used in the synthesis of various bioactive molecules and advanced materials .
Biology and Medicine: This compound exhibits potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. It is being investigated for its role in drug discovery and development, particularly as a scaffold for designing new therapeutic agents .
Industry: In material science, thiophene derivatives are utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). The incorporation of pyrazole moieties can enhance the electronic properties of these materials .
Mechanism of Action
The mechanism of action of 5-[3-(Propan-2-YL)-1H-pyrazol-1-YL]thiophene-2-carbaldehyde is largely dependent on its interaction with specific molecular targets. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, its anti-inflammatory activity may involve the inhibition of cyclooxygenase (COX) enzymes, while its anticancer activity could be related to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
5-(1H-pyrazol-5-yl)thiophene-2-carbaldehyde: A structurally similar compound with a pyrazole ring at the 5-position of the thiophene ring.
5-(5-prop-1-ynylthiophen-2-yl)thiophene-2-carbaldehyde: Another thiophene derivative with a different substituent at the 5-position.
Uniqueness: The unique combination of a propan-2-yl group on the pyrazole ring and an aldehyde group on the thiophene ring distinguishes 5-[3-(Propan-2-YL)-1H-pyrazol-1-YL]thiophene-2-carbaldehyde from other similar compounds. This structural uniqueness contributes to its distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C11H12N2OS |
|---|---|
Molecular Weight |
220.29 g/mol |
IUPAC Name |
5-(3-propan-2-ylpyrazol-1-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C11H12N2OS/c1-8(2)10-5-6-13(12-10)11-4-3-9(7-14)15-11/h3-8H,1-2H3 |
InChI Key |
MJUGYOBLTREMLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C=C1)C2=CC=C(S2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-6-[(prop-2-YN-1-YL)amino]pyridine-4-carboxylic acid](/img/structure/B13072287.png)
![6-chloro-2,2-difluoro-5H-[1,3]dioxolo[4,5-f]benzimidazole](/img/structure/B13072289.png)
![(2S)-2-{[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl}-5-nitro-2-phenylpiperidine](/img/structure/B13072291.png)



![11-Hydroxy-2,3,4,11-tetrahydropyrano[4,3-j]phenanthridin-1-one](/img/structure/B13072308.png)
![6',7'-Dihydro-5'H-spiro[oxane-4,4'-thieno[3,2-c]pyridine]](/img/structure/B13072314.png)
![(2S,3S,4S,5R,6R)-6-[[(3S,6aR,6bS,8aS,12aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B13072321.png)
![4-Methyl-2-[(prop-2-yn-1-yloxy)amino]pyrimidine-5-carboxylic acid](/img/structure/B13072329.png)
![5-[(3-Hydroxyazetidin-1-yl)methyl]-1,3-oxazolidin-2-one](/img/structure/B13072337.png)
![2-methyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B13072344.png)

